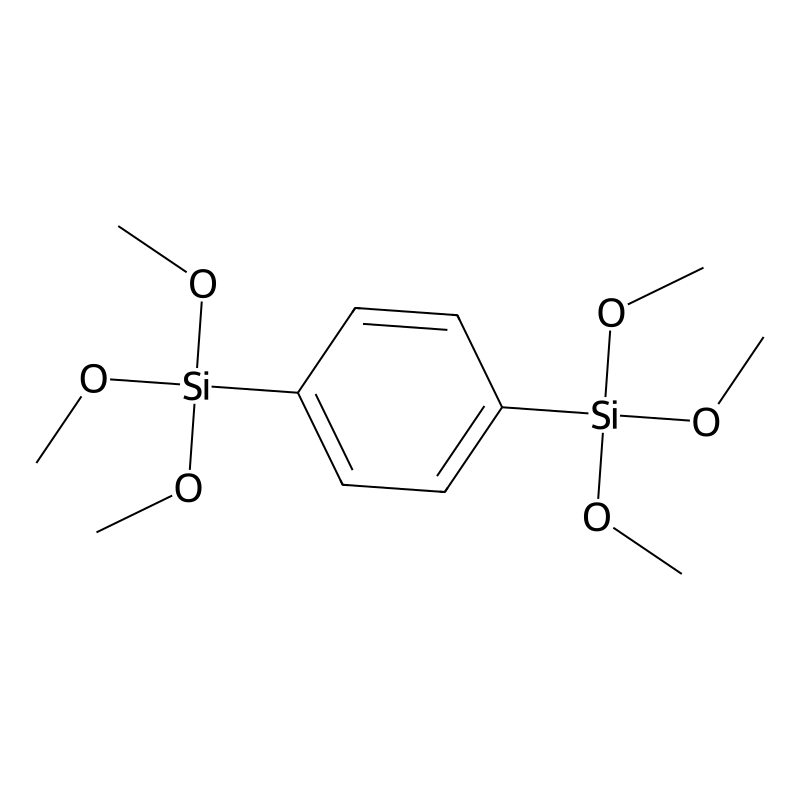

1,4-Bis(trimethoxysilyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-Assembly & Contact Printing

Scientific Field: Material Science

Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used to improve the dispersibility of modified silica powders into PDMS matrix by improving the adhesion between modified silica powders and the PDMS matrix.

Results or Outcomes: The results indicate improved adhesion and dispersibility of the silica powders in the PDMS matrix.

Preparation of Silica Aerogels

Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used along with other silane precursors to produce organically-modified silica networks, which are then used to prepare silica aerogels.

Methods of Application: The compound is mixed with other silane precursors and a cross-linker to form an organically-modified silica network.

Results or Outcomes: The resulting silica aerogels have shown an interesting combination of thermal insulation and mechanical properties.

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs).

Methods of Application: The compound is used as a silicon-based nucleophile in Pd-catalyzed cross-coupling reactions.

Results or Outcomes: The results include the successful synthesis of PMOs.

Quantitative NMR (qNMR) Spectroscopy

Scientific Field: Analytical Chemistry

Application Summary: 1,4-Bis(trimethoxysilyl)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy.

Methods of Application: The compound is used as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy.

Results or Outcomes: The results include accurate quantitation of small organic molecules.

Silicon Carbide Coating

Application Summary: 1,4-Bis(trimethylsilyl)benzene is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process.

Methods of Application: The compound is used in a plasma-assisted CVD process to develop a silicon carbide coating.

Results or Outcomes: The results include the successful development of a silicon carbide coating.

Pd-Catalyzed Cross-Coupling Reactions

Scientific Field: Organic Chemistry

Application Summary: 1,4-Bis(triethoxysilyl)benzene is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions.

Results or Outcomes: The results include successful Pd-catalyzed cross-coupling reactions.

Quantitative NMR (qNMR) Spectroscopy

1,4-Bis(trimethoxysilyl)benzene is a silane compound characterized by its two trimethoxysilyl groups attached to a benzene ring at the para positions. Its molecular formula is and it has a molecular weight of approximately 318.47 g/mol. This compound is notable for its ability to form siloxane bonds with various substrates, making it useful in a variety of applications, particularly in the fields of materials science and surface chemistry.

- Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze to form silanol groups, which can further condense to form siloxane linkages.

- Condensation Reactions: The silanol groups formed after hydrolysis can react with other silanol groups or with hydroxylated surfaces, leading to the formation of cross-linked networks.

- Cross-Coupling Reactions: As a silicon-based nucleophile, it can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic structures .

1,4-Bis(trimethoxysilyl)benzene can be synthesized through various methods:

- Direct Synthesis: One common method involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. This method allows for the introduction of the trimethoxysilyl groups directly onto the benzene ring.

- Sol-Gel Process: Another approach is using sol-gel techniques where the compound is formed from precursor solutions that undergo hydrolysis and condensation processes to create silicate networks containing the desired organic functionalities .

1,4-Bis(trimethoxysilyl)benzene has several important applications:

- Adhesion Promoters: It is used as a coupling agent in composites and coatings to enhance adhesion between organic and inorganic materials.

- Surface Modifications: The compound can modify surfaces to improve hydrophobicity or other surface properties, making it valuable in coatings for electronics and construction materials.

- Biomedical

Interaction studies involving 1,4-bis(trimethoxysilyl)benzene primarily focus on its bonding capabilities with various substrates. Research indicates that this compound can effectively bond with silica and other oxide surfaces, enhancing mechanical properties and durability in composite materials. Further studies are necessary to explore its interactions at the molecular level with biological tissues and other organic materials.

1,4-Bis(trimethoxysilyl)benzene shares structural similarities with other silane compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Uniqueness

The uniqueness of 1,4-bis(trimethoxysilyl)benzene lies in its symmetrical structure and specific reactivity profile due to the para positioning of its trimethoxysilyl groups. This configuration enhances its effectiveness as a coupling agent and allows for versatile applications across various industries.

Sol-Gel Processing Optimization for Organosilica Formation

The sol-gel polymerization of 1,4-bis(trimethoxysilyl)benzene is highly sensitive to reaction conditions, with intramolecular cyclization playing a critical role in determining gelation kinetics and final material properties. Under acidic catalysis, the compound undergoes hydrolysis of methoxy groups to form silanol intermediates, which subsequently condense into siloxane (Si–O–Si) networks. However, the ethylene bridge between the benzene ring and silicon atoms promotes cyclization, leading to preferential formation of six- or seven-membered disilsesquioxane rings during early reaction stages. For instance, 1,4-bis(triethoxysilyl)ethane analogs produce bicyclic dimers composed of annelated seven-membered rings under acidic conditions, delaying gelation by diverting monomers into stable cyclic intermediates.

Key optimization parameters include:

- pH Control: Acidic conditions (pH < 3) favor cyclic intermediate formation, while basic conditions (pH > 10) accelerate polycondensation, bypassing cyclization.

- Catalyst Selection: Gold nanoparticle (AuNP)-stabilized microemulsions enhance hydrolysis rates by providing amphiphilic interfaces that localize organosilane reactants.

- Temperature Modulation: Elevated temperatures (60–80°C) reduce gel times by increasing the reactivity of silanol species, though excessive heat may destabilize cyclic intermediates.

The resulting organosilica networks exhibit enhanced hydrolytic stability compared to conventional monofunctional silanes due to the dual anchoring points of the dipodal structure. Equilibrium studies reveal that the disiloxane bond hydrolysis constant (K~c~ = 6 × 10⁻⁵) is significantly lower for dipodal silanes, minimizing silanol regeneration in aqueous environments.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

1,4-Bis(trimethoxysilyl)benzene serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic functionalities into silicon-based frameworks. The benzene ring’s electron-withdrawing methoxy groups activate the silicon-carbon bonds for oxidative addition to palladium(0) complexes. A representative Suzuki-Miyaura coupling involves reacting the compound with aryl boronic acids in the presence of tetrakis(triphenylphosphine)palladium(0), yielding biphenyl-bridged silanes.

Mechanistic studies highlight three critical steps:

- Oxidative Addition: Pd⁰ inserts into the Si–C bond, forming a Pd–Si intermediate.

- Transmetalation: The Pd–Si complex exchanges with an aryl boronic acid, transferring the aryl group to palladium.

- Reductive Elimination: Pd facilitates C–C bond formation, regenerating the catalyst and releasing the functionalized silane.

This strategy has been employed to synthesize mesoporous organosilicas with embedded luminescent or catalytic moieties, leveraging the compound’s ability to retain structural integrity during post-synthetic modifications.

Co-Condensation Techniques with Tetraalkoxysilanes

Co-condensation of 1,4-bis(trimethoxysilyl)benzene with tetraalkoxysilanes, such as tetramethyl orthosilicate (TMOS), produces hybrid silica monoliths with hierarchical porosity. The dipodal silane acts as a porosity-directing agent, with its rigid benzene spacer inhibiting dense network formation. Phase separation during gelation creates interconnected macropores (1–10 µm), while the concurrent sol-gel process generates mesopores (2–50 nm) through surfactant templating.

Adjusting the molar ratio of 1,4-bis(trimethoxysilyl)benzene to TMOS from 1:4 to 1:10 systematically modulates pore size distribution:

- High TMOS Content (1:10): Yields materials with narrow mesopores (∼5 nm) and reduced macropore volume.

- Balanced Ratios (1:6): Optimizes bimodal porosity, achieving surface areas >600 m²/g.

The incorporation of dipodal silanes also improves mechanical stability, as evidenced by a 40% reduction in structural collapse under compressive stress compared to pure silica counterparts.

1,4-Bis(trimethoxysilyl)benzene serves as a fundamental precursor for synthesizing periodic mesoporous organosilicas with phenylene bridging groups, representing one of the most successful applications in nanostructured material engineering [1] [2]. These materials, commonly referred to as phenylene-bridged periodic mesoporous organosilicas, exhibit exceptional structural properties that combine the robustness of inorganic silica frameworks with the functional versatility of organic aromatic components [4].

The synthesis of phenylene-bridged periodic mesoporous organosilicas using 1,4-bis(trimethoxysilyl)benzene typically involves sol-gel surfactant-templating methods under controlled conditions [5] [6]. Research has demonstrated that these materials can be prepared using various structure-directing agents, including polyoxyethylene cetyl ether oligomers and Pluronic triblock copolymers, under acidic catalysis conditions [7] [1]. The optimal synthesis conditions for phenylene-bridged periodic mesoporous organosilicas have been established with molar ratios of 1 SDS:1.5 CTAB: 6.7875 BTEB: 4.525 TEOS: 316.26 EtOH: 5119.92 H2O, producing robust materials with diameters of 100-200 nanometers and shell thicknesses up to 50 nanometers [4].

The structural characteristics of these periodic mesoporous organosilicas are remarkable, with uniform arrays of two-dimensional hexagonal mesopores exhibiting pore diameters ranging from 2 to 3 nanometers [7]. The surface areas achieved range from 750 to 1200 square meters per gram, demonstrating excellent porosity control [7]. Advanced synthesis techniques have enabled the production of periodic mesoporous organosilica nanocubes with ultrahigh surface areas reaching up to 2370 square meters per gram, which represents the highest value reported for silica-based mesoporous materials [8] [9].

Table 1: Structural Properties of Phenylene-Bridged Periodic Mesoporous Organosilicas

| Material Type | BET Surface Area (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | Thermal Stability (°C) |

|---|---|---|---|---|

| Standard phenylene PMO [7] | 750-1200 | 2-3 | 0.8-1.2 | 450-750 |

| PMO nanocubes (200 nm) [8] | 2370 | 2-3 | 1.98 | N/A |

| PMO nanocubes (150 nm) [8] | 2230 | 2-3 | 1.85 | N/A |

| Hollow phenylene PMO [4] | 560-930 | Hierarchical | 0.6-1.3 | >500 |

The thermal stability of phenylene-bridged periodic mesoporous organosilicas demonstrates superior performance compared to other bridged organosilicas. Decomposition of aryl-silicon bonded networks occurs between 450 and 750 degrees Celsius, significantly higher than methylene-silica frameworks which decompose in the range of 300-600 degrees Celsius [7]. This enhanced thermal stability makes phenylene-bridged materials particularly suitable for high-temperature applications in catalysis and separation processes [10].

Formation mechanism studies reveal that the synthesis process involves complex hydrolysis and condensation reactions of the organosilica precursor, with different mesostructures evolving during the reaction and phase transitions occurring regardless of the structure-directing agent used [6]. The degree of condensation, characterized by T2 + T3 ratios of approximately 80% and T3/T2 ratios around 1.0, indicates well-developed siloxane networks [10].

Xerogel Fabrication and Porosity Control for Adsorbent Design

1,4-Bis(trimethoxysilyl)benzene plays a crucial role in the development of hybrid organosilicate xerogels with controlled porosity for advanced adsorbent applications [11] [12]. These xerogel materials represent a significant advancement in adsorbent technology, offering tunable porous structures and enhanced surface chemistry properties through the incorporation of phenylene bridging groups [13].

The fabrication of phenylene-bridged xerogels involves sol-gel co-condensation processes where 1,4-bis(triethoxysilyl)benzene is combined with tetraethoxysilane in controlled ratios [12] [13]. The molar percentage of the organic precursor significantly influences the resulting material properties, enabling the preparation of materials with customized porosity, hydrophilicity, and local order [13]. Research has demonstrated that depending on the organic precursor concentration, materials with different porosity characteristics can be obtained, evidencing the easy modulation of properties for specific adsorbent applications [13].

Porosity control in these xerogel systems is achieved through multiple approaches. Chemical treatment methods enable the generation of controlled porosity through selective removal of organic groups using fluoride anion catalysis [11]. This process creates materials with adjustable pore sizes, where microporous materials with mean pore diameters less than 10 Angstroms are obtained when high proportions of biphenylene groups are used, while lower proportions lead to increasing mesopore content [14]. The porosity characteristics vary significantly with initial precursor ratios, demonstrating the versatility of this approach for adsorbent design [14].

Table 2: Xerogel Adsorbent Performance Characteristics

| Xerogel Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Adsorption Capacity (mg/g) | Target Pollutant |

|---|---|---|---|---|

| Phenylene-bridged xerogel [12] | 400-600 | 0.3-0.8 | Variable | Organic compounds |

| Hydrophobic ZrO₂-SiO₂ xerogel [15] | N/A | N/A | 169.23 | Rhodamine B |

| Silica xerogel (pH 8) [16] | 576.5 | N/A | 18.90% (humidity) | Water vapor |

| Carbon xerogel [17] | N/A | N/A | 147.1 | Methylene blue |

| Functionalized silica xerogel [18] | >800 | 0.4-1.2 | Variable | Heavy metals |

The mechanical properties of phenylene-bridged xerogels demonstrate superior characteristics compared to conventional silica xerogels. Phenylene-bridged xerogels exhibit brittleness but are approximately 30% stronger than silica aerogels of equivalent density [19]. The Young's modulus values for these materials are consistently higher than plasma-enhanced chemical vapor deposition methyl-terminated low-k films with comparable porosity, indicating enhanced structural integrity [20].

Adsorption performance studies reveal that xerogels incorporating phenylene bridging groups exhibit enhanced capabilities for various pollutant removal applications. The hydrophobic modification of xerogel surfaces through phenylene incorporation increases adsorption capacity significantly, with improvements of 207.0% to 242.5% observed for certain applications [15]. The mechanism involves increased specific surface area and enhanced contact area with target adsorbates due to the hydrophobic character imparted by the aromatic bridging groups [15].

The durability and regeneration characteristics of phenylene-bridged xerogels demonstrate practical advantages for long-term adsorbent applications. These materials maintain structural stability after multiple adsorption-desorption cycles, though regeneration methods must be carefully selected to preserve hydrophobic properties [21]. The thermal stability of the organic bridging groups ensures that the adsorbent materials can withstand moderate temperature regeneration processes without significant degradation [13].

Thin Film Deposition for Optical and Electronic Devices

1,4-Bis(trimethoxysilyl)benzene enables the fabrication of advanced thin films with precisely controlled optical and electronic properties for device applications [22] [23]. These phenylene-bridged organosilicate films represent a significant advancement in materials science, combining the processability of organic polymers with the thermal stability and optical properties of inorganic silica networks [20] [24].

The deposition of phenylene-bridged thin films utilizes various techniques including spin-coating, layer-by-layer assembly, and chemical vapor deposition methods [22] [20]. Solution-phase deposition approaches enable the formation of smooth, nanostructurally well-defined films with thicknesses ranging from 2.3 to 5.5 nanometers [22]. These ultrathin films demonstrate exceptional properties including strong adherence to substrates, thermal stability, and virtual absence of pinholes, making them ideal for electronic device applications [22].

Optical properties of phenylene-bridged thin films demonstrate remarkable tunability through composition control and porosity modification [23] [20]. The refractive index of these films can be systematically adjusted from 1.39 down to 1.23 by incorporating controlled porosity, with the lower values meeting requirements for zero-reflectance antireflective coatings on glass substrates [23]. For non-porous films, refractive indices in the range of 1.45 to 1.60 are typical, with the exact value depending on the degree of phenylene incorporation and film processing conditions [25] [24].

Table 3: Optical and Electronic Properties of Phenylene-Bridged Thin Films

| Film Type | Refractive Index | Dielectric Constant (k) | Thermal Stability (°C) | Film Thickness (nm) |

|---|---|---|---|---|

| Dense organosilicate [23] | 1.39 | 2.8-3.2 | 400-500 | 50-200 |

| Porous organosilicate (43%) [20] | 1.23 | 2.2 | 400 | 50-150 |

| Phenylene-bridged film [26] | 1.45-1.50 | N/A | >500 | 130-250 |

| Ultra-thin multilayer [22] | 1.4-1.6 | ~16 | 300-400 | 2.3-5.5 |

The electronic properties of phenylene-bridged thin films make them particularly suitable for low-voltage organic thin-film transistor applications [22]. These films exhibit exceptionally large electrical capacitances up to 2,500 nanofarads per square centimeter, combined with excellent insulating properties characterized by leakage current densities as low as 10⁻⁹ amperes per square centimeter [22]. The single-layer dielectric constant of approximately 16 enables organic thin-film transistor operation at very low source-drain, gate, and threshold voltages below 1 volt [22].

Mechanical properties of phenylene-bridged thin films demonstrate enhanced performance compared to conventional low-k dielectric materials. The Young's modulus values are consistently higher than plasma-enhanced chemical vapor deposition methyl-terminated films with equivalent porosity, indicating superior mechanical integrity [20]. The films maintain structural stability during thermal cycling and processing conditions typical of semiconductor device fabrication [20] [24].

The processing compatibility of phenylene-bridged thin films enables integration with diverse vapor- or solution-deposited p- and n-channel organic semiconductors [22]. This versatility facilitates the development of complex multilayer device structures where the organosilicate films serve as dielectric layers, passivation coatings, or optical interference elements [27] [28]. The chemical resistance and thermal stability of the phenylene bridging groups ensure compatibility with subsequent processing steps without degradation of film properties [20].

Luminescence properties of phenylene-bridged thin films provide additional functionality for optoelectronic applications [20]. These films exhibit ultraviolet-induced luminescence with photon energies ranging from 3.6 to 4.3 electron volts, attributed to oxygen-deficient-type defects or their combination with organic residues [20]. The luminescence intensity varies with processing conditions, with as-deposited and soft-baked samples showing the highest intensity, which decreases after hard baking treatments [20].